3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carbaldehyde
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Overview
Description
3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carbaldehyde is an organic compound with a complex structure that includes a pyrazino and thiazine ring system
Preparation Methods
The synthesis of 3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of hydrazines with 1,3-difunctional electrophilic substrates, followed by cyclization and oxidation steps . The reaction conditions often require heating in ethanol and may involve acid or base catalysis .
Chemical Reactions Analysis
3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo-derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include hydrazines, α,β-unsaturated ketones, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of materials with specialized properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action for 3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the functional groups present . Detailed studies on its molecular targets and pathways are ongoing, but it is known to affect prostaglandin E2 and interleukin activity in biological systems .
Comparison with Similar Compounds
Similar compounds to 3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carbaldehyde include:
- 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-2-acetic Acid
- 5-Fluoro-2-(7-fluoro-3-oxo-4-prop-2-ynyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-yl)isoindoline-1,3-dione These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific ring system and the potential for diverse chemical reactions and applications.
Properties
Molecular Formula |
C7H5N3O2S |
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Molecular Weight |
195.20 g/mol |
IUPAC Name |
3-oxo-4H-pyrazino[2,3-b][1,4]thiazine-6-carbaldehyde |
InChI |
InChI=1S/C7H5N3O2S/c11-2-4-1-8-7-6(9-4)10-5(12)3-13-7/h1-2H,3H2,(H,9,10,12) |
InChI Key |
YGJLSVGNNNIRHP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=NC(=CN=C2S1)C=O |
Origin of Product |
United States |
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